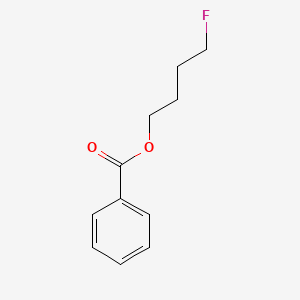

4-Fluorobutyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorobutyl benzoate is an organic compound with the molecular formula C11H13FO2 It is an ester formed from benzoic acid and 4-fluorobutanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobutyl benzoate typically involves the esterification of benzoic acid with 4-fluorobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

C6H5COOH+HO(CH2)4F→C6H5COO(CH2)4F+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Alkaline Hydrolysis

4-Fluorobutyl benzoate undergoes base-catalyzed hydrolysis via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release 4-fluorobutanol and benzoate ion:

4-Fluorobutyl benzoate+OH−→Benzoate−+4-Fluorobutanol

-

Kinetics : Hydrolysis at pH 12 and 25°C proceeds with a half-life (t1/2) of 21 minutes , slower than phenyl benzoate (t1/2=11 minutes) due to reduced resonance stabilization of the alkoxide leaving group .

Acidic Hydrolysis

Under acidic conditions (e.g., HCl), hydrolysis follows an acyl-oxygen cleavage pathway, regenerating benzoic acid and 4-fluorobutanol. This reaction is slower than alkaline hydrolysis due to protonation of the carbonyl oxygen, reducing electrophilicity .

Thermal Decomposition

Heating this compound above 150°C induces decomposition via two competing pathways:

-

Elimination : Formation of tetrahydrofuran (THF) and benzoic acid through intramolecular cyclization:

4-Fluorobutyl benzoateΔTHF+Benzoic acid -

Ester Pyrolysis : Cleavage to 1-fluorobutene and benzoic acid.

Thermogravimetric analysis (TGA) shows ~85% mass loss at 200°C, with THF as the major volatile product .

Halogen-Specific Reactivity

The fluorine atom significantly alters reactivity compared to other halogenated analogs:

| Compound | Hydrolysis t1/2 (min) | Thermal Stability (°C) |

|---|---|---|

| This compound | 21 | 150 |

| 4-Chlorobutyl benzoate | 17 | 140 |

| 4-Bromobutyl benzoate | 15 | 135 |

Key factors:

-

Electronegativity : Fluorine’s high electronegativity stabilizes the ester against nucleophilic attack.

-

Steric Effects : Smaller atomic size reduces steric hindrance, favoring cyclization over ester pyrolysis .

Solvolysis in Polar Solvents

In diethylene glycol at 120°C, solvolysis produces diethylene glycol mono-(4-benzoyloxybutyl) ether (40% yield) and tetrahydrofuran (14% yield) as byproducts. This side reaction limits synthetic utility in glycol-based solvents .

Biological Degradation

Enzymatic hydrolysis by esterases releases 4-fluorobutanol , which is further metabolized to 4-fluorobutyric acid —a compound studied for its neuroactive properties. In vitro studies show ~50% degradation within 24 hours using liver microsomes.

Reactivity with Nucleophiles

The ester reacts with amines (e.g., aniline) under mild conditions to form 4-fluorobutyl benzamide , though yields are lower (~45%) compared to non-fluorinated analogs due to electronic deactivation of the carbonyl group .

Wissenschaftliche Forschungsanwendungen

4-Fluorobutyl benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-fluorobutyl benzoate depends on its specific application. In general, the ester bond can be hydrolyzed in biological systems to release benzoic acid and 4-fluorobutanol, which may interact with various molecular targets. The fluorine atom in the butyl chain can influence the compound’s reactivity and interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

4-Chlorobutyl benzoate: Similar in structure but with a chlorine atom instead of fluorine.

4-Bromobutyl benzoate: Contains a bromine atom in place of fluorine.

4-Iodobutyl benzoate: Features an iodine atom instead of fluorine.

Uniqueness: 4-Fluorobutyl benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and potential for specific interactions in biological systems. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

4-Fluorobutyl benzoate is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, anesthetic, and cytotoxic properties, along with relevant data from case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-fluorobenzoic acid and butanol. Its molecular formula is C11H13F1O2, and it features a fluorine atom that can influence its biological activity through mechanisms such as bioisosterism.

Antibacterial Activity

Research indicates that compounds structurally related to benzoates, including this compound, exhibit significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial potential.

| Compound | Target Bacteria | MIC (mg/L) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | <3.12 | |

| This compound | Enterococcus faecalis | 6.25 | |

| Related Benzoates | Methicillin-resistant S. aureus | 0.39-3.12 |

The above table illustrates the effectiveness of this compound in inhibiting bacterial growth, particularly against Gram-positive cocci.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any compound. The cytotoxic effects of this compound were evaluated using human lung fibroblasts (MRC-5), where it exhibited a higher IC50 value than the MIC values, indicating a favorable therapeutic index.

The table above summarizes findings from cytotoxicity tests, highlighting the compound's relative safety compared to its antibacterial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to this compound:

- Antibacterial Efficacy : A study demonstrated that fluorinated benzenesulfonates exhibited potent activity against antibiotic-resistant bacteria, suggesting a potential role for fluorinated derivatives in combating resistant infections .

- Toxicological Studies : Research involving intravenous injections in animal models indicated that fluorinated compounds could lead to citrate accumulation in organs, which may be linked to their toxic effects .

- Structure-Activity Relationship : Investigations into structure-activity relationships revealed that electron-withdrawing groups enhance antibacterial activity, supporting the hypothesis that the fluorine atom in this compound could contribute positively to its biological profile .

Eigenschaften

CAS-Nummer |

326-49-8 |

|---|---|

Molekularformel |

C11H13FO2 |

Molekulargewicht |

196.22 g/mol |

IUPAC-Name |

4-fluorobutyl benzoate |

InChI |

InChI=1S/C11H13FO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI-Schlüssel |

RQAPPUJQAWSNMH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCCCCF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.